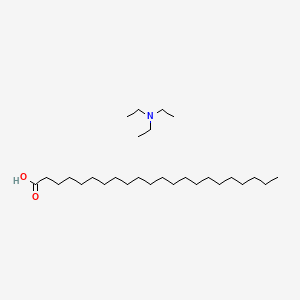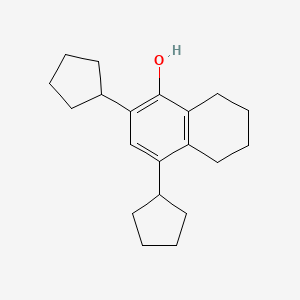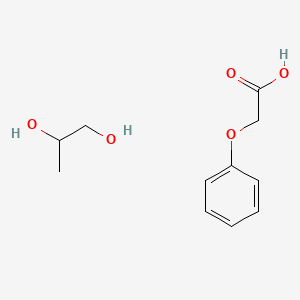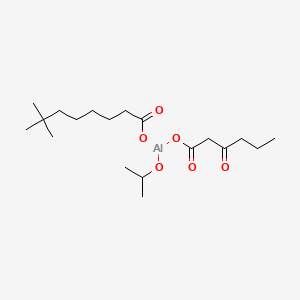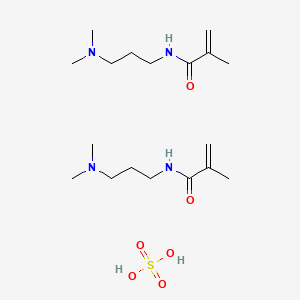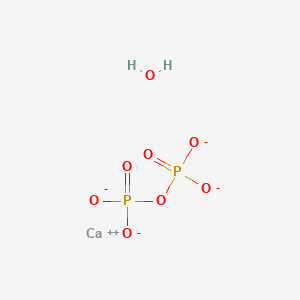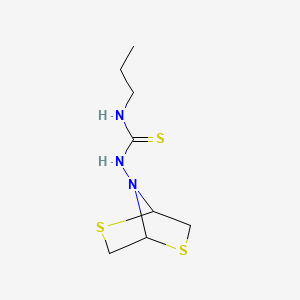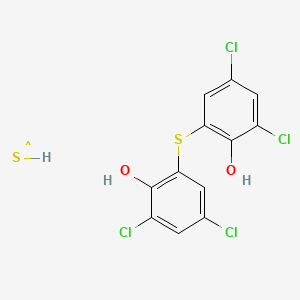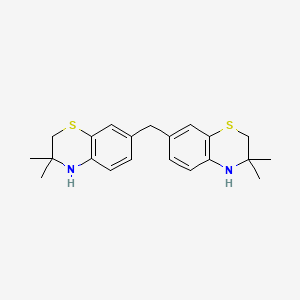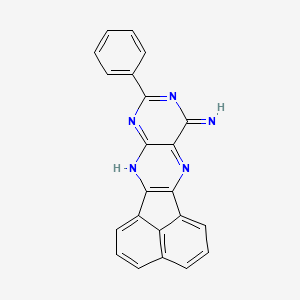
9-Phenylacenaphtho(1,2-g)pteridin-11-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenylacenaphtho(1,2-g)pteridin-11-amine is a chemical compound with the molecular formula C22H13N5 and a molecular weight of 347.3721 . It is characterized by its achiral nature and lack of defined stereocenters . This compound is part of the pteridine family, which is known for its diverse biological activities and applications in various fields.
Métodos De Preparación
The synthesis of 9-Phenylacenaphtho(1,2-g)pteridin-11-amine involves multiple steps, typically starting with the preparation of acenaphthene derivatives. The synthetic route may include:
Cyclization reactions: These reactions form the acenaphtho structure.
Amination reactions: Introduction of the amine group at the 11th position.
Phenylation reactions: Addition of the phenyl group at the 9th position.
Industrial production methods often involve optimizing these reactions for higher yields and purity. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound .
Análisis De Reacciones Químicas
9-Phenylacenaphtho(1,2-g)pteridin-11-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogenation and nitration reactions are common, where halogens or nitro groups replace hydrogen atoms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
9-Phenylacenaphtho(1,2-g)pteridin-11-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-Phenylacenaphtho(1,2-g)pteridin-11-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes . Detailed studies are required to fully elucidate the molecular mechanisms and pathways affected by this compound.
Comparación Con Compuestos Similares
9-Phenylacenaphtho(1,2-g)pteridin-11-amine can be compared with other pteridine derivatives, such as:
Pteridine: The parent compound with a simpler structure.
Folic acid: A well-known pteridine derivative with essential biological functions.
Methotrexate: A pteridine-based drug used in cancer therapy.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
78241-68-6 |
|---|---|
Fórmula molecular |
C22H13N5 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
9-phenyl-7H-acenaphthyleno[2,1-g]pteridin-11-imine |
InChI |
InChI=1S/C22H13N5/c23-20-19-22(27-21(26-20)13-6-2-1-3-7-13)25-18-15-11-5-9-12-8-4-10-14(16(12)15)17(18)24-19/h1-11H,(H2,23,25,26,27) |
Clave InChI |
GVUHZTTYZGRNIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=N)C3=NC4=C(C5=CC=CC6=C5C4=CC=C6)NC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


